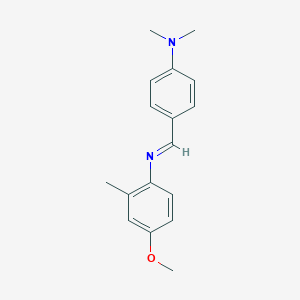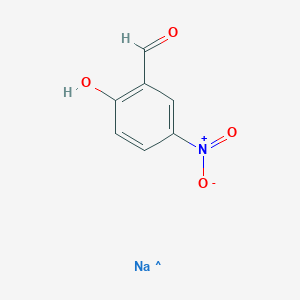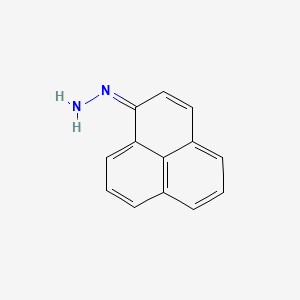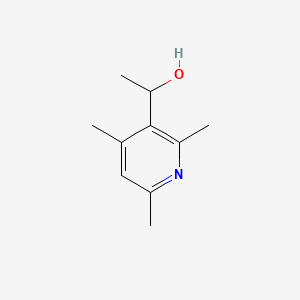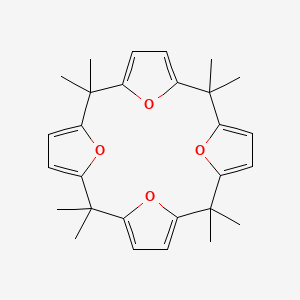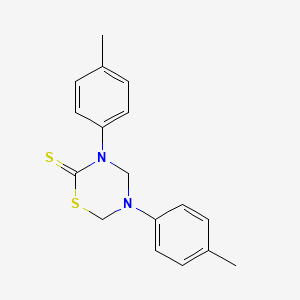
3,5-Bis(4-methylphenyl)-1,3,5-thiadiazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-DI-P-TOLYL-3,4,5,6-TETRAHYDRO-2H-1,3,5-THIADIAZINE-2-THIONE: is a chemical compound with the molecular formula C17H18N2S2 and a molecular weight of 314.474 g/mol This compound belongs to the class of thiadiazines, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DI-P-TOLYL-3,4,5,6-TETRAHYDRO-2H-1,3,5-THIADIAZINE-2-THIONE typically involves the reaction of p-tolylamine with carbon disulfide and formaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiadiazine ring .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted thiadiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains .
Medicine: Preliminary studies suggest that the compound may have potential as a therapeutic agent due to its biological activity. further research is needed to fully understand its pharmacological properties and potential medical applications .
Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. It is also explored for its potential use in the production of specialty chemicals .
Wirkmechanismus
The exact mechanism of action of 3,5-DI-P-TOLYL-3,4,5,6-TETRAHYDRO-2H-1,3,5-THIADIAZINE-2-THIONE is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition of certain biological pathways, resulting in antimicrobial or antifungal activity . Further research is needed to elucidate the precise molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- 3,5-DIETHYL-3,4,5,6-TETRAHYDRO-2H-1,3,5-THIADIAZINE-2-THIONE
- 3,5-DIPHENYL-3,4,5,6-TETRAHYDRO-2H-1,3,5-THIADIAZINE-2-THIONE
- 3,5-DICYCLOHEXYL-3,4,5,6-TETRAHYDRO-2H-1,3,5-THIADIAZINE-2-THIONE
Uniqueness: 3,5-DI-P-TOLYL-3,4,5,6-TETRAHYDRO-2H-1,3,5-THIADIAZINE-2-THIONE is unique due to the presence of p-tolyl groups, which impart specific chemical properties and reactivity. This makes it distinct from other thiadiazine derivatives, which may have different substituents and, consequently, different chemical behaviors and applications .
Eigenschaften
CAS-Nummer |
15798-67-1 |
|---|---|
Molekularformel |
C17H18N2S2 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
3,5-bis(4-methylphenyl)-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C17H18N2S2/c1-13-3-7-15(8-4-13)18-11-19(17(20)21-12-18)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
KEOMSXFJCIKCNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CN(C(=S)SC2)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


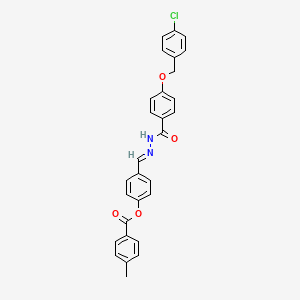

![2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B11959348.png)

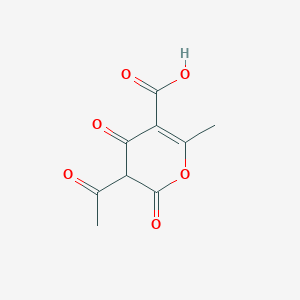
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11959371.png)
